(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2111913-32-5
VCID: VC5542087
InChI: InChI=1S/C19H20N2O2S/c22-19(8-7-18-4-2-10-24-18)21-14-5-6-15(21)12-17(11-14)23-16-3-1-9-20-13-16/h1-4,7-10,13-15,17H,5-6,11-12H2/b8-7+
SMILES: C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CN=CC=C4
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44

(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 2111913-32-5

Cat. No.: VC5542087

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one - 2111913-32-5

Specification

CAS No. 2111913-32-5
Molecular Formula C19H20N2O2S
Molecular Weight 340.44
IUPAC Name (E)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C19H20N2O2S/c22-19(8-7-18-4-2-10-24-18)21-14-5-6-15(21)12-17(11-14)23-16-3-1-9-20-13-16/h1-4,7-10,13-15,17H,5-6,11-12H2/b8-7+
Standard InChI Key DXHJHYRSZUJLEE-BQYQJAHWSA-N
SMILES C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system with nitrogen at position 8. Substituents include:

  • A pyridin-3-yloxy group at position 3 of the bicyclic ring.

  • An α,β-unsaturated ketone (prop-2-en-1-one) linked to the bicyclic nitrogen.

  • A thiophen-2-yl group at the β-position of the enone.

The (1R,5S) configuration denotes the stereochemistry of the bicyclic system, while the E-configuration of the enone double bond ensures planarity, which is critical for electronic conjugation and potential biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19_{19}H19_{19}N2_{2}O2_{2}S
Molecular Weight345.43 g/mol
IUPAC Name(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Hybridization FeaturesBicyclic amine, conjugated enone, aromatic heterocycles

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of this compound is reported, analogous bicyclic amines and α,β-unsaturated ketones provide methodological clues:

  • Bicyclic Core Construction: The 8-azabicyclo[3.2.1]octane system may be synthesized via intramolecular cyclization of pyrrolidine precursors or through photochemical [2+2] cycloadditions .

  • Enone Formation: The α,β-unsaturated ketone could be introduced via Claisen-Schmidt condensation between a bicyclic amine-derived acetophenone and thiophene-2-carbaldehyde under basic conditions .

  • Stereochemical Control: Asymmetric catalysis or chiral auxiliaries may enforce the (1R,5S) configuration, while the E-geometry of the enone is stabilized by conjugation .

Spectroscopic Characterization

Hypothetical characterization data, inferred from related compounds :

  • 1^1H NMR: Signals for the thiophene protons (δ 7.2–7.4 ppm), pyridinyl protons (δ 8.3–8.6 ppm), and enone vinyl protons (δ 6.8–7.1 ppm, J = 15–16 Hz).

  • IR Spectroscopy: Strong absorption bands for the carbonyl (C=O, ~1680 cm1^{-1}) and conjugated enone (C=C, ~1620 cm1^{-1}).

  • Mass Spectrometry: Molecular ion peak at m/z 345.43 (M+^+) with fragmentation patterns indicative of bicyclic ring cleavage.

Target ProteinPredicted ΔG (kcal/mol)Interaction Mechanism
Dihydrofolate Reductase-7.2Hydrogen bonding with pyridine
Dehydrosqualene Synthase-6.9Enone-thiol covalent adduction
Serotonin Receptor 5-HT2A_{2A}-8.1Bicyclic amine-pocket insertion

Computational and In Silico Profiling

Drug-Likeness Assessment

Using Lipinski’s Rule of Five and Veber parameters:

  • Molecular Weight: 345.43 g/mol (≤500).

  • LogP: Estimated 2.8 (≤5).

  • H-Bond Donors: 0 (≤5).

  • H-Bond Acceptors: 4 (≤10).

  • Polar Surface Area: 75 Ų (≤140).

The compound complies with drug-likeness criteria, suggesting favorable oral bioavailability .

Toxicity and Metabolism

  • PAINS Alerts: No Pan-Assay Interference Structures (PAINS) detected.

  • CYP450 Interactions: Predicted substrate for CYP3A4, with potential epoxidation of the thiophene ring.

  • Ames Test: Low mutagenic risk due to absence of aromatic amines.

Challenges and Future Directions

Synthetic Optimization

  • Stereoselectivity: Improving yields of the (1R,5S) enantiomer via asymmetric hydrogenation.

  • Enone Stability: Addressing potential Michael addition side reactions under physiological conditions.

Biological Validation

  • Antimicrobial Assays: Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .

  • Cytotoxicity Screening: Evaluating effects on Hep-G2 and VERO cell lines .

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